molecular formula C14H12N2OS B2482819 4-(4-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine

4-(4-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine

Cat. No.: B2482819
M. Wt: 256.32 g/mol
InChI Key: XJZGNIZGIRORJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C14H12N2OS and its molecular weight is 256.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Transformation of 1,3-Azoles

1,3-Azoles, including thiazoles, are crucial in the development of compounds with significant chemical and biological activities. The review by Abdurakhmanova et al. (2018) systematizes methods for synthesizing 4-phosphorylated 1,3-azoles and explores their insecticidal, anti-blastic, sugar-lowering, and other activities, highlighting the importance of azole derivatives in medicinal chemistry and agriculture Abdurakhmanova et al., 2018.

Chemistry of Heterocyclic Compounds

Gomaa and Ali (2020) reviewed the use of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones as building blocks for synthesizing heterocyclic compounds, including thiazoles. This underscores the versatility of certain core structures in synthesizing a wide array of biologically active heterocycles, suggesting potential routes for synthesizing and exploring the activities of compounds like 4-(4-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine Gomaa & Ali, 2020.

Biological Potential of 1,3-Thiazolidin-4-ones

Santos et al. (2018) focused on the synthesis and the vast biological potential of 1,3-thiazolidin-4-one derivatives, which are known for their pharmacological importance. This review presents the historical and synthetic development of these compounds and their green synthesis methodologies, suggesting a promising future for derivatives in medicinal chemistry Santos et al., 2018.

Genotoxic Hazards of Azo Pigments and Other Colorants

Møller and Wallin (2000) discussed the genotoxic and carcinogenic potential of azo pigments related to 1-phenylazo-2-hydroxynaphthalene. Although not directly related, this study provides insight into the structural considerations and biological implications of naphthalene derivatives, which could be relevant for assessing the safety of related compounds Møller & Wallin, 2000.

Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design

Roszczenko et al. (2022) summarized data on new 4-thiazolidinone-bearing hybrid molecules with potential anticancer activity. This review underscores the application of molecular hybridization methodologies in designing small molecules as anticancer agents, which could suggest strategies for exploring the anticancer potential of this compound Roszczenko et al., 2022.

Properties

IUPAC Name

4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-17-13-7-6-10(12-8-18-14(15)16-12)9-4-2-3-5-11(9)13/h2-8H,1H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZGNIZGIRORJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.